molecular formula C9H5Cl3F2O2 B1411148 2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride CAS No. 1803791-03-8

2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411148
CAS No.: 1803791-03-8
M. Wt: 289.5 g/mol
InChI Key: RIHYOFARJDYBNO-UHFFFAOYSA-N
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Description

2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative characterized by two chlorine atoms at the 2' and 3' positions, a difluoromethoxy group (-OCF₂H) at the 4' position, and a reactive acyl chloride group.

Properties

IUPAC Name

2-chloro-1-[2,3-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-5(15)4-1-2-6(16-9(13)14)8(12)7(4)11/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYOFARJDYBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, highlighting its potential as a valuable agent in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2F2OC_9H_6Cl_2F_2O. The compound features a phenacyl chloride backbone with two chlorine atoms and a difluoromethoxy group. This configuration enhances its electrophilic character, making it suitable for interactions with nucleophiles in biological systems. The presence of both chloro and difluoromethoxy groups contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The electrophilic nature of the compound allows it to interact with specific molecular targets, potentially disrupting normal cellular processes. This can lead to both therapeutic effects and cytotoxicity, depending on the context of its application.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that related phenacyl chlorides can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antibacterial properties .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that derivatives of phenacyl chloride can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and inhibition of cell cycle progression. For example, one study reported that a related compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting significant cytotoxicity .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of phenacyl derivatives against various pathogens. The results indicated that compounds similar to this compound showed MIC values ranging from 2 to 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity in Cancer Cells : In another study, derivatives were tested against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) using the MTT assay. The findings revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2',4'-DichloroacetophenoneLacks difluoromethoxy groupLess reactive in nucleophilic substitution
3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloridePositional isomerDifferent reactivity and biological activity
2',4'-Dichloro-3'-(trifluoromethoxy)phenacyl chlorideContains trifluoromethoxy groupVarying chemical and biological properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Formula CAS No. Key Properties/Applications References
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride Cl (2',3'), -OCF₂H (4'), -COCl C₉H₅Cl₃F₂O₂ Not provided Reactive acyl chloride; likely used in synthesis of pharmaceuticals or agrochemicals. Limited data on physical properties (e.g., melting point).
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride Cl (3',5'), -OCF₂H (4'), -COCl C₉H₅Cl₃F₂O₂ 1806352-05-5 Boiling point: 382.2±42.0 °C; density: 1.5±0.1 g/cm³. Used in research; storage at -20°C. High reactivity due to acyl chloride group.
2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride Cl (2',6'), -OCF₂H (3'), -COCl C₉H₅Cl₃F₂O₂ 1807037-80-4 Positional isomer; steric hindrance at 2',6' positions may reduce nucleophilic substitution efficiency.
2',3'-Dichloro-6'-(difluoromethoxy)phenacyl bromide Cl (2',3'), -OCF₂H (6'), -COBr C₉H₅BrCl₂F₂O₂ Not provided Bromide analog; higher leaving-group ability than chloride. Potential precursor for Suzuki coupling or Grignard reactions.
4-Fluoro phenacyl chloride F (4'), -COCl C₈H₆ClFO Not provided Simpler fluorinated analog; used in synthesis of antifungal agents (e.g., epoxiconazole). Lower steric bulk compared to dichloro-difluoromethoxy derivatives.

Structural and Electronic Differences

  • Substituent Positions: Chlorine at 2',3' (target compound) vs. 3',5' () or 2',6' () alters steric and electronic effects.
  • Difluoromethoxy Group: The -OCF₂H group is electron-withdrawing, enhancing the electrophilicity of the acyl chloride. This contrasts with non-fluorinated methoxy groups, which are electron-donating .

Reactivity in Base-Induced Reactions

Phenacyl chlorides undergo diverse reactions with alkoxides, as demonstrated in –7:

  • Diphenacyl Formation: Reaction with potassium i-butoxide at room temperature yields diphenacyl (40–65%) and acetophenone. Heating induces rearrangements (e.g., β-butyl phenylacetate, dibenzyl ketone) via Favorskii or semibenzylic pathways .
  • Impact of Substituents: The 2',3'-dichloro substitution in the target compound may stabilize enolate intermediates, altering product distribution compared to simpler analogs like 4-fluoro phenacyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Reactant of Route 2
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2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

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